molecular formula C10H8ClFN2 B1415762 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole CAS No. 35715-72-1

4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole

Cat. No.: B1415762
CAS No.: 35715-72-1
M. Wt: 210.63 g/mol
InChI Key: NMVYSAQBXOWKGS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloromethyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole typically involves the reaction of 2-fluorophenyl hydrazine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles. The use of catalysts such as palladium or copper can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed:

  • Carboxylic Acid Derivative: this compound-3-carboxylic acid.

  • Pyrazoline Derivative: 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazoline.

  • Electrophilic Substitution Product: this compound-3-carbonyl chloride.

Scientific Research Applications

Chemistry: In chemistry, 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as a bioactive molecule in biological studies. It can be used to develop new pharmaceuticals and agrochemicals due to its ability to interact with various biological targets.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases, including cancer and inflammatory disorders.

Industry: The compound is also used in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Chloromethyl)pyrazole

  • 1-(2-fluorophenyl)-1H-pyrazole

  • 4-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole

Uniqueness: 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chloromethyl and fluorophenyl groups provides distinct chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application development.

Properties

IUPAC Name

4-(chloromethyl)-1-(2-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2/c11-5-8-6-13-14(7-8)10-4-2-1-3-9(10)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVYSAQBXOWKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650839
Record name 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35715-72-1
Record name 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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